molecular formula C9H7N3OS B570826 6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- CAS No. 113895-39-9

6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-

Katalognummer: B570826
CAS-Nummer: 113895-39-9
Molekulargewicht: 205.235
InChI-Schlüssel: XWOPRXSUQXGBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- is a heterocyclic compound that features both imidazole and benzothiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structure.

    Benzothiazole: Shares the benzothiazole moiety but lacks the imidazole ring.

    2-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the benzothiazole moiety.

Uniqueness

6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- is unique due to the combination of both imidazole and benzothiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

113895-39-9

Molekularformel

C9H7N3OS

Molekulargewicht

205.235

IUPAC-Name

2-methyl-6,8-dihydroimidazo[4,5-e][1,3]benzothiazol-7-one

InChI

InChI=1S/C9H7N3OS/c1-4-10-8-6(14-4)3-2-5-7(8)12-9(13)11-5/h2-3H,1H3,(H2,11,12,13)

InChI-Schlüssel

XWOPRXSUQXGBRY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC3=C2NC(=O)N3

Synonyme

6H-Imidazo[4,5-e]benzothiazol-7-ol,2-methyl-(6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.